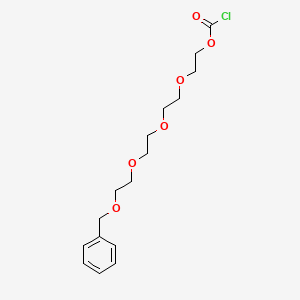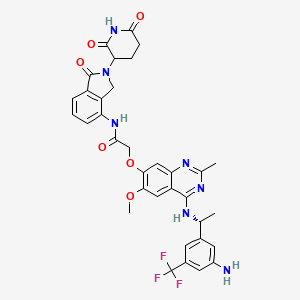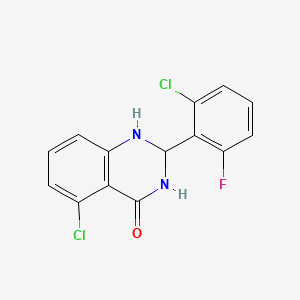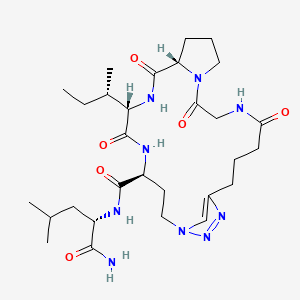
MsbA-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MsbA-IN-2 is a potent inhibitor of the lipopolysaccharide transporter MsbA, which is an ATP-binding cassette transporter found in Gram-negative bacteria. This compound has shown significant efficacy in inhibiting the MsbA transporter, with an IC50 value of 2 nanomolar for Escherichia coli MsbA . The inhibition of MsbA disrupts the transport of lipopolysaccharides, which are essential components of the bacterial outer membrane, thereby affecting bacterial viability.
Méthodes De Préparation
The synthesis of MsbA-IN-2 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through various chemical reactions such as nucleophilic substitution, reduction, and cyclization. The final product is obtained through purification processes like recrystallization or chromatography . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, as well as scaling up the process to meet commercial demands.
Analyse Des Réactions Chimiques
MsbA-IN-2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
MsbA-IN-2 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the function and inhibition of ATP-binding cassette transporters.
Biology: It helps in understanding the role of lipopolysaccharide transport in bacterial physiology and pathogenesis.
Medicine: It has potential therapeutic applications in developing new antibiotics targeting Gram-negative bacteria.
Mécanisme D'action
MsbA-IN-2 exerts its effects by binding to the transmembrane domains of the MsbA transporter, leading to a conformational change that inhibits the transport of lipopolysaccharides. This binding disrupts the normal function of the transporter, preventing the proper assembly of the bacterial outer membrane and ultimately leading to bacterial cell death . The molecular targets involved include the nucleotide-binding domains and the transmembrane domains of the MsbA transporter.
Comparaison Avec Des Composés Similaires
MsbA-IN-2 is unique in its high potency and specificity for the MsbA transporter. Similar compounds include:
These compounds differ in their binding sites and mechanisms of action, highlighting the uniqueness of this compound in its ability to effectively inhibit the MsbA transporter.
Propriétés
Formule moléculaire |
C23H19Cl2NO3 |
|---|---|
Poids moléculaire |
428.3 g/mol |
Nom IUPAC |
(E)-3-[4-cyclopropyl-6-[(1S)-1-(2,6-dichlorophenyl)ethoxy]quinolin-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C23H19Cl2NO3/c1-13(22-18(24)3-2-4-19(22)25)29-16-8-9-20-17(11-16)23(14-5-6-14)15(12-26-20)7-10-21(27)28/h2-4,7-14H,5-6H2,1H3,(H,27,28)/b10-7+/t13-/m0/s1 |
Clé InChI |
VTHPIYFWIXUARL-RSPDNQDQSA-N |
SMILES isomérique |
C[C@@H](C1=C(C=CC=C1Cl)Cl)OC2=CC3=C(C(=CN=C3C=C2)/C=C/C(=O)O)C4CC4 |
SMILES canonique |
CC(C1=C(C=CC=C1Cl)Cl)OC2=CC3=C(C(=CN=C3C=C2)C=CC(=O)O)C4CC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12407438.png)

![N,N,2-trimethyl-3-[2-(trideuteriomethoxy)phenothiazin-10-yl]propan-1-amine](/img/structure/B12407449.png)
![1-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407454.png)

![10-Phenyl-[12]-cytochalasins Z16](/img/structure/B12407473.png)
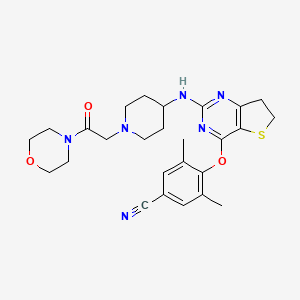
![4-amino-1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12407485.png)

